2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide
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Description
The compound “2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide” is a chemical compound with the molecular formula C25H26N3O3 . It is a derivative of benzhydryl piperazine .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string and the Canonical SMILES string . The InChI string isInChI=1S/C25H25N3O3/c29-24 (19-20-11-13-23 (14-12-20)28 (30)31)26-15-17-27 (18-16-26)25 (21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,25H,15-19H2/p+1
. The Canonical SMILES string is C1CN (CC [NH+]1C (C2=CC=CC=C2)C3=CC=CC=C3)C (=O)CC4=CC=C (C=C4) [N+] (=O) [O-]
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 416.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 5 . The Exact Mass is 416.19741670 g/mol . The Topological Polar Surface Area is 70.6 Ų . The Heavy Atom Count is 31 . The Formal Charge is 1 .Scientific Research Applications
Applications in Neurodegenerative Diseases
BACE1 Inhibitory Activities N-(3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl) arylsulfonamides have been synthesized and evaluated for their inhibitory activity against β-Secretase (BACE1), a therapeutic target for Alzheimer's disease treatment. The compounds, tested in their enantiomeric forms, showed BACE1 inhibitory activities in the low micromolar range. The study highlights the potential of these compounds in the treatment of Alzheimer's disease, indicating that the stereochemistry around the OH group in the central hydroxyethylamino linker does not significantly influence the BACE1 inhibitory activity (Bertini et al., 2010).
Applications in Antimicrobial Research
Antimicrobial and Antifungal Activities Newly synthesized compounds, including those with benzhydrylpiperazine moieties, have been screened for their antibacterial and antifungal activities. Specifically, compounds bearing 2-(4-nitrophenyl)acetohydrazide and 2-(2,3-dihydrobenzofuran-5-yl)acetohydrazide demonstrated maximum anti-inflammatory activity, while others displayed moderate activity. These findings underscore the potential of such compounds in antimicrobial and anti-inflammatory applications (Reddy & Kathale, 2017).
properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c30-24(26-21-11-13-22(14-12-21)29(32)33)25(31)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMIJNKMWWTREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzhydrylpiperazin-1-yl)-N-(4-nitrophenyl)-2-oxoacetamide |
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